molecular formula C6H3ClIN3 B1435605 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638763-24-2

2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1435605
CAS No.: 1638763-24-2
M. Wt: 279.46 g/mol
InChI Key: HJKVVMLWLOQVGB-UHFFFAOYSA-N
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Description

2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine ( 876343-10-1) is a high-value, multi-halogenated heterocyclic compound primarily utilized as a key synthetic intermediate in life science research and pharmaceutical development . Its molecular formula is C 6 H 3 ClIN 3 with a molecular weight of 279.47 g/mol . The structure features both chloro and iodo substituents on the pyrrolo[2,3-d]pyrimidine core, which provides distinct sites for sequential metal-catalyzed cross-coupling and nucleophilic substitution reactions. This makes it a versatile and powerful building block for constructing complex molecular architectures, particularly in the synthesis of targeted kinase inhibitors and other biologically active molecules . Handling and Safety: This compound requires careful handling. It is recommended to be stored under an inert gas (nitrogen or argon) at 2–8 °C to ensure stability . Potential hazards include acute toxicity (Harmful if swallowed, H302), skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Researchers should consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment, including gloves and eye/face protection . Disclaimer: This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-6-9-2-3-1-4(8)10-5(3)11-6/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKVVMLWLOQVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=NC(=NC=C21)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

This compound acts as an inhibitor of the tyrosine kinase enzyme. It binds to the active site of the enzyme, preventing the enzyme from catalyzing the phosphorylation process. This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of tyrosine kinase by this compound affects several biochemical pathways. The most significant of these is the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into the cell’s DNA. Inhibition of STAT6 disrupts this pathway, leading to downstream effects such as altered gene expression.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits stability under normal temperature and humidity conditions. It may decompose in the presence of strong acids or alkalis. Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants.

Biological Activity

2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by a fused pyrrole and pyrimidine structure, this compound exhibits significant potential as an inhibitor of various protein kinases, making it a candidate for therapeutic applications in cancer and other diseases.

  • Molecular Formula : C₆H₃ClIN₃
  • Molecular Weight : 153.57 g/mol
  • Structure : The compound features a chlorine atom at the second position and an iodine atom at the sixth position of the pyrrolo[2,3-d]pyrimidine framework, which influences its reactivity and biological properties .

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer activity. In vitro studies have shown significant inhibitory effects against various human cancer cell lines:

CompoundCell LineIC50 (μg/ml)
Compound AMCF71.7
Compound BMCF75.7
Compound CMCF73.4
Doxorubicin (control)MCF726.1

These results suggest that certain derivatives are more potent than doxorubicin, a standard chemotherapy drug .

The mechanism underlying the anticancer effects involves the inhibition of receptor tyrosine kinases such as RET and Janus Kinase 3 (JAK3). The compound's ability to form hydrogen bonds with key residues in the active site enhances its inhibitory potency. Molecular docking studies reveal that this compound fits well into the binding pocket of RET, indicating its potential for targeting drug-resistant mutations and RET fusion-driven cancers .

Antibacterial Activity

Some derivatives of this compound have also demonstrated potent antibacterial activity against strains such as Streptococcus pneumoniae and Bacillus cereus. For instance, compounds labeled as 6f and 6d showed significant efficacy against these pathogens, suggesting a broader application in antimicrobial therapy .

Study on HepG2 Cells

A study investigating the effects of a specific derivative (Compound 5k) on HepG2 liver cancer cells indicated its ability to induce cell cycle arrest and apoptosis. Flow cytometry analysis using Annexin V/Propidium Iodide (PI) staining revealed that treatment with Compound 5k resulted in a significant increase in apoptotic cells compared to controls, supporting its potential as an anticancer agent .

Pharmacokinetic Profiling

In vivo studies have assessed the pharmacokinetic properties of various pyrrolo[2,3-d]pyrimidine derivatives. These studies indicate favorable absorption and metabolic stability, positioning these compounds as viable candidates for further development in clinical settings .

Scientific Research Applications

Pharmaceutical Applications

1.1 Kinase Inhibitors

One of the primary applications of 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in numerous cellular processes, including cell growth and division. Inhibiting specific kinases can lead to effective treatments for various diseases, especially cancers. This compound serves as a scaffold for designing selective inhibitors targeting specific kinases such as the Colony-Stimulating Factor 1 Receptor (CSF1R) and Janus Kinase 3 (JAK3) .

1.2 Anticancer Agents

Research indicates that derivatives of this compound exhibit promising anticancer activity. These compounds have been shown to inhibit the proliferation of cancer cells through various mechanisms, including the modulation of signaling pathways associated with tumor growth . The structural modifications can enhance their potency and selectivity against cancer cell lines.

1.3 Anti-inflammatory and Immunosuppressive Properties

The compound has also been explored for its anti-inflammatory effects and potential use in treating autoimmune disorders. Its derivatives have shown efficacy in conditions such as rheumatoid arthritis, lupus, and multiple sclerosis by inhibiting pathways that lead to inflammation . This makes it a candidate for developing immunosuppressive therapies.

Synthesis and Structure-Activity Relationship

2.1 Synthetic Pathways

The synthesis of this compound typically involves several chemical reactions that introduce the iodine atom and other functional groups essential for its biological activity. For instance, nucleophilic substitution reactions are commonly used to modify the pyrrolo[2,3-d]pyrimidine core .

Table 1: Synthesis Overview

StepReaction TypeDescription
1Nucleophilic SubstitutionIntroduction of iodine via nucleophilic attack on a precursor compound.
2Suzuki CouplingCoupling with boronic acids to form complex derivatives.
3HydrolysisConversion of intermediates into active pharmaceutical ingredients.

2.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly affect its potency against specific targets. For example, modifications at the N-7 position have been linked to enhanced selectivity towards certain kinases .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound derivatives:

Case Study 1: CSF1R Inhibition
A series of pyrrolo[2,3-d]pyrimidines were synthesized that showed subnanomolar inhibition of CSF1R with excellent selectivity towards other kinases in the PDGFR family . This highlights the potential for developing targeted therapies for diseases involving macrophage activity.

Case Study 2: Anticancer Activity
Research demonstrated that certain derivatives exhibited significant growth inhibition in cancer cell lines with low nanomolar IC50 values . This suggests that these compounds could be developed into effective anticancer drugs.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituents (Positions) Key Properties
2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine Cl (2), I (6) High electrophilicity; iodine enables Suzuki couplings
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Cl (4), I (5) Reduced steric hindrance at position 6; lower reactivity in cross-couplings
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Cl (2,4) Higher thermal stability (m.p. >200°C); versatile for amination
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine Cl (2), cyclopentyl (7) Enhanced lipophilicity; anti-cancer activity (IC₅₀: 51–60 µg/mL)
4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine Cl (4), CH₃ (6) Methyl group improves solubility but reduces electrophilicity

Physicochemical Properties

  • Melting Points : Iodo derivatives generally have lower m.p. (e.g., 65–66°C for intermediates ) compared to dichloro analogs (>190°C) due to disrupted crystallinity .
  • Solubility : Cyclopentyl or furylmethyl groups at position 7 (e.g., CAS 1255779-28-2) improve lipid solubility, enhancing membrane permeability .

Key Research Findings

  • Synthetic Efficiency : Cu-catalyzed methods achieve >85% yields for 2-chloro-6-carboxamide derivatives, outperforming traditional routes .
  • Structure-Activity Relationship (SAR) :
    • Iodine at position 6 increases steric bulk, reducing binding to compact active sites but improving halogen bonding .
    • Cyclopentyl at position 7 enhances target affinity via hydrophobic interactions .
  • Stability Challenges : Iodo compounds may require inert storage conditions to prevent decomposition, unlike stable chloro analogs .

Preparation Methods

Chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol

A key intermediate, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine , is synthesized by reacting 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl3) in an aromatic solvent such as toluene. The reaction proceeds through controlled temperature stages:

Step Temperature (°C) Reagents & Equivalents Notes
a) Initial reaction 0 to 50 (preferably 25) Phosphorus oxychloride (2.0 to 3.0 eq) Formation of first solution
b) Temperature increase 40 to 100 (preferably 75) - Preparation for base addition
c) Base addition 75 (approx.) Diisopropylethylamine (1.1 to 2.0 eq) Controls exotherm
d) Heating 75 to 125 (preferably 105) for 16 h - Completion of chlorination

After reaction, the mixture is cooled and worked up by addition to water and extraction with ethyl acetate. The product is isolated by filtration and drying, yielding 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in yields up to 87%.

Selective Dechlorination and Protection

To obtain 2-chloro-7H-pyrrolo[2,3-d]pyrimidine as an intermediate, selective dechlorination of the 4-chloro group is performed. This is achieved via hydrogenation under atmospheric pressure in the presence of protecting groups such as di-tert-butyl dicarbonate (Boc protection). The process includes:

  • Reaction of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with Boc anhydride under alkaline conditions catalyzed by 4-dimethylaminopyridine (DMAP).
  • Atmospheric hydrogenation to selectively remove the 4-chloro substituent.
  • Deprotection under acidic conditions (e.g., trifluoroacetic acid) to yield 2-chloro-7H-pyrrolo[2,3-d]pyrimidine.

This method offers mild reaction conditions, high per-step yields (~90%), and an overall yield of approximately 63%, suitable for industrial-scale production.

Iodination at the 6-Position

Iodination of the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine or related intermediates to introduce iodine at the 6-position is commonly performed using N-iodosuccinimide (NIS) in a polar aprotic solvent such as dimethylformamide (DMF). The typical procedure is:

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in DMF.
  • Add NIS at 0°C.
  • Stir the reaction mixture overnight at room temperature.
  • Quench with saturated sodium thiosulfate solution.
  • Filter, wash, and dry to obtain 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.

This method yields the iodinated product efficiently and is widely used in pharmaceutical intermediate synthesis.

Representative Synthesis Route Summary

Step Starting Material Reagents Conditions Product Yield
1 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol Phosphorus oxychloride, diisopropylethylamine, toluene 0–125°C, 16 h 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine 87%
2 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Di-tert-butyl dicarbonate, DMAP, triethylamine Alkaline, RT Boc-protected intermediate 90%
3 Boc-protected intermediate Hydrogenation (H2), atmospheric pressure RT 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine -
4 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine N-iodosuccinimide (NIS), DMF 0°C to RT, overnight This compound Moderate to high

Detailed Research Findings and Notes

  • The chlorination step using phosphorus oxychloride is highly dependent on temperature control and the molar equivalents of reagents to avoid over-chlorination or decomposition.
  • The selective dechlorination and protection strategy enable the isolation of 2-chloro substituted intermediates with high purity and yield, suitable for further functionalization.
  • Iodination with NIS is a mild and efficient method to introduce iodine at the 6-position without affecting the 2-chloro substituent, facilitating subsequent coupling reactions in medicinal chemistry.
  • The overall synthetic approach is scalable and amenable to industrial production due to mild reaction conditions, straightforward workup, and good yields.

Q & A

Q. What are the common synthetic routes for 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine?

Methodological Answer: The synthesis typically involves multi-step reactions starting with halogenation and cyclization. A key approach includes:

  • Step 1: Preparation of a pyrimidine precursor via coupling reactions (e.g., ethyl 2-cyanoacetate with halogenated intermediates) .
  • Step 2: Cyclization under acidic or basic conditions to form the pyrrolo[2,3-d]pyrimidine core .
  • Step 3: Iodination at the 6-position using iodine or iodinating agents like N-iodosuccinimide (NIS) in the presence of a catalyst (e.g., copper iodide) .
  • Step 4: Purification via recrystallization (methanol/water) or column chromatography.

Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Reference
IodinationNIS, CuI, DMSO, 100°C60–75
CyclizationHCl, isopropanol, reflux27–86

Q. What spectroscopic methods are used to characterize this compound?

Methodological Answer:

  • 1H/13C NMR: To confirm substitution patterns (e.g., δ ~11.7 ppm for NH protons in DMSO-d6) .
  • HRMS (APCI): For molecular ion verification (e.g., m/z 349.90 [M+H]+) .
  • IR Spectroscopy: Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .
  • X-ray Crystallography: Resolves 3D structure and halogen positioning .

Q. What are the key chemical properties influencing reactivity?

Methodological Answer:

  • Electrophilic Substitution: The 6-iodo and 2-chloro groups act as leaving sites, enabling Suzuki or Ullmann couplings .
  • Solubility: Limited solubility in water; prefers DMSO or DMF for reactions .
  • Stability: Light-sensitive; storage in dark, dry conditions at 4°C is recommended .

Advanced Research Questions

Q. How does the substitution pattern affect kinase inhibition selectivity?

Methodological Answer:

  • Structural Basis: The 6-iodo group enhances steric bulk, increasing selectivity for kinases like VEGFR2 over EGFR. Comparative studies show a 10-fold selectivity shift when replacing iodine with smaller halogens .
  • Methodology:
    • Kinase Assays: Use recombinant kinases (EGFR, VEGFR2) with ATP-competitive ELISA .
    • Docking Simulations: Molecular modeling (e.g., AutoDock) predicts binding affinity differences due to halogen size .

Table 2: Kinase Inhibition Profiles

KinaseIC₅₀ (nM)Reference
VEGFR212 ± 1.5
EGFR120 ± 15

Q. What strategies optimize yield in copper-catalyzed coupling reactions for pyrrolo[2,3-d]pyrimidine derivatives?

Methodological Answer:

  • Catalyst System: CuI (10 mol%) with K₂CO₃ in DMSO increases cross-coupling efficiency .
  • Temperature Control: Reactions at 100°C for 12–48 hours prevent side-product formation.
  • Workup: Precipitation in ice-water followed by methanol recrystallization improves purity (yield: 60–94%) .

Q. How to resolve contradictions in reported inhibitory activities against different kinases?

Methodological Answer:

  • Assay Variability: Differences in ATP concentrations (e.g., 10 µM vs. 100 µM) can alter IC₅₀ values. Standardize assays using the ADP-Glo™ Kinase Assay .
  • Structural Analogues: Compare 2-chloro-6-iodo derivatives with 4-chloro-5-ethyl variants (e.g., 4-chloro-5-ethyl shows higher CDK2 affinity due to ethyl hydrophobicity) .
  • Data Normalization: Use Z-factor analysis to validate high-throughput screening results .

Q. What are the challenges in achieving regioselective halogenation during synthesis?

Methodological Answer:

  • Directing Groups: Use transient protecting groups (e.g., Boc) to guide iodination to the 6-position .
  • Solvent Effects: Polar aprotic solvents (DMF) favor iodine insertion over competing chlorination .
  • Monitoring: TLC (Rf = 0.48 in CHCl₃/MeOH 10:1) tracks reaction progress .

Data Contradiction Analysis

Example: Conflicting reports on VEGFR2 vs. EGFR selectivity may arise from:

  • Kinase Isoforms: Use of different splice variants (e.g., VEGFR2-Δ5 vs. full-length) .
  • Cellular Context: Tumor cell lines (HeLa vs. A549) exhibit varying kinase expression levels .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

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